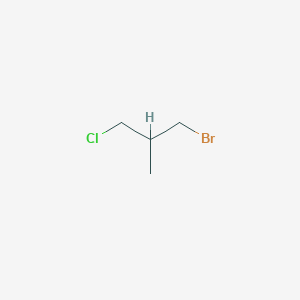

1-Bromo-3-chloro-2-methylpropane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21695. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-3-chloro-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8BrCl/c1-4(2-5)3-6/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKDOQFPDSUOLGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871175 | |

| Record name | 1-Bromo-3-chloro-2-methylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6974-77-2 | |

| Record name | 1-Bromo-3-chloro-2-methylpropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6974-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-chloro-2-methylpropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006974772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6974-77-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21695 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Bromo-3-chloro-2-methylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-3-chloro-2-methylpropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.477 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1-Bromo-3-chloro-2-methylpropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 1-Bromo-3-chloro-2-methylpropane, a halogenated alkane with significant applications in organic synthesis. This document details its chemical and physical properties, synthesis, and reactivity, with a focus on nucleophilic substitution and elimination reactions. Detailed experimental protocols for its synthesis and key reactions are provided to facilitate its use in research and development.

Introduction

This compound (CAS Number: 6974-77-2) is a versatile bifunctional organic compound.[1][2] Its structure, featuring both a bromine and a chlorine atom on a branched methylpropane backbone, makes it a valuable intermediate for the synthesis of a wide range of more complex molecules. This guide aims to be a comprehensive resource for professionals utilizing this reagent in their synthetic endeavors.

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 6974-77-2 | [1][2] |

| Molecular Formula | C₄H₈BrCl | [2] |

| Molecular Weight | 171.46 g/mol | [] |

| Appearance | Colorless to light yellow liquid | TCI |

| Boiling Point | 152-159 °C | [1] |

| Density | 1.48 g/cm³ at 20 °C | |

| Refractive Index (n20/D) | 1.4809 | [1] |

| Solubility | Soluble in methanol (B129727) and acetone (B3395972) | BenchChem |

| Flash Point | >110 °C | |

| Storage Temperature | 2-30°C |

Synthesis of this compound

The primary synthetic route to this compound is through a halogen exchange reaction.

Synthesis via Halogen Exchange

This method involves the reaction of 1,3-dichloro-2-methylpropane (B1596176) with a bromide salt, typically sodium bromide, in a suitable solvent like acetone. This reaction proceeds via an SN2 mechanism where the bromide ion displaces one of the chloride ions.

Experimental Protocol: Synthesis of this compound

Materials:

-

1,3-dichloro-2-methylpropane

-

Sodium bromide (NaBr)

-

Acetone

-

Deionized water

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,3-dichloro-2-methylpropane (0.1 mol, 12.7 g) and sodium bromide (0.12 mol, 12.3 g).

-

Add 150 mL of acetone to the flask.

-

Heat the mixture to reflux and maintain for 12 hours.

-

After cooling to room temperature, filter the reaction mixture to remove the precipitated sodium chloride.

-

Remove the acetone from the filtrate using a rotary evaporator.

-

To the residue, add 100 mL of deionized water and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by fractional distillation to obtain pure this compound.

Reactivity of this compound

This compound is a versatile substrate for various organic transformations, primarily nucleophilic substitution and elimination reactions. The presence of two different halogens allows for selective reactions based on the relative reactivity of the C-Br and C-Cl bonds, with the C-Br bond being more labile.

Nucleophilic Substitution Reactions

The compound readily undergoes SN2 reactions with a variety of nucleophiles. The bromine atom is the preferred leaving group due to its lower bond dissociation energy compared to the chlorine atom.

A notable application is in the synthesis of N-substituted oxazolo[5,4-b]pyridin-2(1H)-ones, which have shown potential as non-opiate antinociceptive agents.[1]

Experimental Protocol: Synthesis of 1-Azido-3-chloro-2-methylpropane

This protocol provides an example of a nucleophilic substitution reaction using sodium azide (B81097).

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Deionized water

-

Diethyl ether

-

Round-bottom flask

-

Stirring plate

-

Separatory funnel

Procedure:

-

In a 100 mL round-bottom flask, dissolve this compound (0.05 mol, 8.57 g) in 50 mL of DMF.

-

Add sodium azide (0.06 mol, 3.9 g) to the solution.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Pour the reaction mixture into 200 mL of deionized water and transfer to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 75 mL).

-

Combine the organic extracts and wash with deionized water (2 x 100 mL) and then with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 1-azido-3-chloro-2-methylpropane.

Elimination Reactions

When treated with a strong, sterically hindered base, this compound can undergo an E2 elimination reaction to form an alkene. The use of a bulky base like potassium tert-butoxide favors the formation of the Hofmann product (less substituted alkene).

Experimental Protocol: Dehydrobromination of this compound

This protocol describes a typical dehydrobromination reaction.

Materials:

-

This compound

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous tert-butanol (B103910) (t-BuOH)

-

Deionized water

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a 250 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve this compound (0.1 mol, 17.1 g) in 100 mL of anhydrous tert-butanol.

-

Add potassium tert-butoxide (0.12 mol, 13.5 g) to the solution in portions.

-

Heat the mixture to reflux with stirring for 2 hours.

-

Cool the reaction mixture in an ice bath.

-

Carefully add 50 mL of cold water to quench the reaction.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with pentane (2 x 50 mL).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and carefully remove the solvent by distillation to obtain the alkene product.

Safety Information

This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its distinct reactivity at the carbon-bromine and carbon-chlorine bonds allows for selective transformations, making it a key intermediate in the preparation of a variety of organic molecules, including those with potential pharmaceutical applications. The experimental protocols provided in this guide offer a practical foundation for its use in the laboratory. As with all chemical reagents, proper safety precautions must be observed during its handling and use.

References

1-Bromo-3-chloro-2-methylpropane molecular formula and weight

Audience: Researchers, scientists, and drug development professionals.

This document provides core chemical data for 1-Bromo-3-chloro-2-methylpropane, a halogenated alkane used as a building block in organic synthesis.

Chemical Properties

The fundamental molecular properties of this compound have been determined and are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and reaction planning.

| Property | Value | Citations |

| Molecular Formula | C₄H₈BrCl | [1][2][3] |

| Molecular Weight | 171.46 g/mol | [2][3][4] |

| CAS Number | 6974-77-2 | [1][3] |

Experimental Protocols

No experimental protocols were cited in the generation of this data sheet. The provided information is based on established chemical knowledge and computational chemistry models.

Data Visualization

The following diagram illustrates the direct relationship between the chemical compound and its fundamental molecular properties.

Caption: Relationship between this compound and its key molecular properties.

References

An In-depth Technical Guide to 1-Bromo-3-chloro-2-methylpropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and spectroscopic characterization of 1-Bromo-3-chloro-2-methylpropane (CAS No: 6974-77-2). This bifunctional alkyl halide is a valuable building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. This document includes detailed tables of its properties, representative experimental protocols for its synthesis and subsequent reactions, and an analysis of its spectral data. Safety and handling information is also provided to ensure its proper use in a laboratory setting.

Chemical Identity and Physical Properties

This compound is a halogenated alkane characterized by a branched propane (B168953) backbone with bromine and chlorine substituents at the 1 and 3 positions, respectively, and a methyl group at the 2 position.[1]

Table 1: Chemical Identifiers and Nomenclature

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 6974-77-2[2] |

| Molecular Formula | C₄H₈BrCl[1] |

| Synonyms | 1-Chloro-3-bromo-2-methylpropane, 2-Methyl-1-bromo-3-chloropropane |

| InChI Key | ZKDOQFPDSUOLGF-UHFFFAOYSA-N |

| SMILES | CC(CCl)CBr[] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 171.46 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Density | 1.467 g/mL at 25 °C | [1][] |

| Boiling Point | 152-159 °C | [1] |

| Flash Point | >110 °C (>230 °F) | [1] |

| Solubility | Soluble in methanol (B129727) and acetone | [1] |

Synthesis of this compound

A common synthetic route to haloalkanes is the hydrohalogenation of alkenes. The synthesis of this compound can be achieved via the anti-Markovnikov hydrobromination of 3-chloro-2-methylpropene (B57409). This reaction is typically initiated by a radical initiator to ensure the bromine atom adds to the less substituted carbon.

Experimental Protocol: Synthesis via Radical Hydrobromination

This protocol is adapted from a similar procedure for the synthesis of 1-bromo-3-chloropropane (B140262).[4]

Materials:

-

3-chloro-2-methylpropene

-

Hydrogen bromide (HBr) gas

-

Dibenzoyl peroxide (BPO) or another suitable radical initiator

-

Anhydrous diethyl ether (or other suitable inert solvent)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve 3-chloro-2-methylpropene (1.0 eq) in anhydrous diethyl ether.

-

Add a catalytic amount of dibenzoyl peroxide (approx. 0.02 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Bubble hydrogen bromide gas slowly through the solution with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, stop the HBr flow and allow the mixture to warm to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Caption: Synthesis of this compound.

Chemical Reactivity and Applications

This compound is a versatile bifunctional electrophile. The carbon-bromine bond is more reactive towards nucleophilic substitution than the carbon-chlorine bond due to the lower bond dissociation energy and the better leaving group ability of the bromide ion. This differential reactivity allows for selective substitution reactions.

The primary application of this compound is as an intermediate in organic synthesis.[1] It is used to introduce the 3-chloro-2-methylpropyl moiety into various molecules, which is a key step in the synthesis of certain pharmaceuticals, such as antidepressants and local anesthetics, as well as in the production of pesticides.[1]

Experimental Protocol: Nucleophilic Substitution with Sodium Azide (B81097)

This protocol demonstrates a typical Sₙ2 reaction at the carbon bearing the bromine atom and is adapted from a procedure for a similar primary alkyl halide.[5]

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Deionized water

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add sodium azide (1.2 eq) to the solution.

-

Heat the reaction mixture to 60-70 °C and stir vigorously.

-

Monitor the reaction progress by TLC, observing the consumption of the starting material. The reaction typically takes several hours.

-

Once complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic extracts and wash with brine to remove residual DMF and salts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, 1-azido-3-chloro-2-methylpropane.

-

The product can be further purified by column chromatography if necessary. Caution: Organic azides can be explosive and should be handled with appropriate safety precautions.

Caption: Workflow for a typical Sₙ2 reaction.

Spectroscopic Data

The structural characterization of this compound is typically performed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Table 3: Predicted ¹H and ¹³C NMR Spectral Data

| Assignment | Predicted ¹H NMR (δ, ppm, multiplicity) | Predicted ¹³C NMR (δ, ppm) |

| -CH₃ | ~1.1 (d) | ~18-22 |

| -CH- | ~2.2-2.4 (m) | ~38-42 |

| -CH₂Br | ~3.4-3.6 (d) | ~35-39 |

| -CH₂Cl | ~3.6-3.8 (d) | ~48-52 |

Note: These are predicted chemical shifts based on the structure and data from similar compounds. Actual experimental values may vary depending on the solvent and other conditions.

Mass Spectrometry (MS): In electron ionization mass spectrometry, the molecular ion peak [M]⁺ at m/z 170/172/174 would be expected, showing a characteristic isotopic pattern for the presence of one bromine and one chlorine atom. Common fragmentation patterns would involve the loss of Br (m/z 91/93), Cl (m/z 135/137), or cleavage of the carbon-carbon bonds.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 4: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled |

| Skin Irritation (Category 2) | H315: Causes skin irritation |

| Eye Irritation (Category 2) | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation |

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1-Bromo-3-chloro-2-methylpropane

This technical guide provides a comprehensive overview of this compound, a halogenated alkane utilized as a key intermediate in organic synthesis. This document details its chemical properties, synthesis protocols, and reactivity, with a focus on its applications in the pharmaceutical and chemical industries.

Chemical Synonyms and Identifiers

This compound is known by several names in chemical literature and commerce. A comprehensive list of its synonyms is provided below.

Quantitative Data Summary

The physical, chemical, and safety data for this compound are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₄H₈BrCl | [2][6] |

| Molecular Weight | 171.46 g/mol | [2][6] |

| Appearance | Colorless to light yellow liquid | [2][6] |

| Boiling Point | 152-154 °C (at 1013 hPa) | [6][7] |

| 157-159 °C (at 1013 hPa) | [3][4] | |

| Density | 1.467 g/mL at 25 °C | [2][6][7] |

| 1.48 g/cm³ at 20 °C | [3][4] | |

| Refractive Index (n20/D) | 1.4809 | [7] |

| Flash Point | >110 °C (>230 °F) | [3][6][7] |

| Solubility | Soluble in methanol (B129727) and acetone | [6] |

| Purity / Assay | ≥98.0% (GC) | [3][4][6] |

Table 2: Safety and Hazard Information

| Hazard Classification | GHS Codes and Statements | Source(s) |

| Signal Word | Warning | [4] |

| Hazard Statements | H302: Harmful if swallowed. | [1] |

| H312: Harmful in contact with skin. | [1] | |

| H315: Causes skin irritation. | [1] | |

| H319: Causes serious eye irritation. | [1] | |

| H332: Harmful if inhaled. | [1] | |

| H335: May cause respiratory irritation. | [4] | |

| Precautionary Statements | P261, P280, P301+P312, P302+P352+P312, P304+P340+P312, P305+P351+P338 | [4] |

| Storage Temperature | 2-30°C | [3][4] |

| WGK (Water Hazard Class) | WGK 3 | [4] |

Experimental Protocols and Reactivity

This compound is a versatile reagent primarily used in nucleophilic substitution and elimination reactions. Its utility stems from the two different halogen atoms, which can be selectively targeted in synthetic pathways.

3.1. Synthesis Methodologies

Two common routes for the synthesis of this compound are halogen exchange and alkylation.

-

Halogen Exchange: This is a frequently employed method where 1,3-dichloro-2-methylpropane (B1596176) is converted to the target compound.[6]

-

Alkylation of 2-Methylpropane: This method involves the direct halogenation of 2-methylpropane.

3.2. Chemical Reactivity and Mechanisms

The reactivity of this compound is dominated by nucleophilic substitution (Sₙ1 and Sₙ2) and elimination reactions.

-

Nucleophilic Substitution: The molecule contains both primary bromo and chloro substituents. The bromine atom is a better leaving group than chlorine, making the C-Br bond more susceptible to nucleophilic attack. The presence of a methyl group at the C2 position introduces steric hindrance, which influences the reaction mechanism.

-

Sₙ2 Reactions: Favored by strong, unhindered nucleophiles. The nucleophile performs a backside attack on the carbon bearing the leaving group. The steric hindrance from the C2-methyl group can slow down Sₙ2 reactions compared to unbranched primary halides.[6][8][9]

-

Sₙ1 Reactions: Can occur under conditions that favor carbocation formation (e.g., polar protic solvents, weak nucleophiles). The mechanism involves the formation of a carbocation intermediate, which then reacts with the nucleophile.[6]

-

-

Elimination Reactions: In the presence of a strong, bulky base, this compound can undergo elimination reactions to form alkenes.[6]

3.3. Applications in Pharmaceutical Synthesis

This compound serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[6] It is used as a precursor for certain antidepressants, antipsychotics, and local anesthetics.[6] A notable application is its use as a reagent in the synthesis of N-substituted oxazolo[5,4-b]pyridin-2(1H)-ones, which have been investigated as a class of non-opiate antinociceptive agents.[7]

Mandatory Visualizations

The following diagrams illustrate key workflows and reaction pathways involving this compound.

References

- 1. Solved Question 2: This is the 1H NMR spectrum of | Chegg.com [chegg.com]

- 2. This compound | 6974-77-2 | GAA97477 [biosynth.com]

- 3. This compound(6974-77-2) 1H NMR spectrum [chemicalbook.com]

- 4. This compound for synthesis 6974-77-2 [sigmaaldrich.com]

- 6. This compound | 6974-77-2 | Benchchem [benchchem.com]

- 7. This compound | 6974-77-2 [chemicalbook.com]

- 8. odinity.com [odinity.com]

- 9. m.youtube.com [m.youtube.com]

A Technical Guide to the Physical Properties of Solvents in Pharmaceutical Development: Boiling Point and Density

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, a profound understanding of the physical properties of solvents is not merely academic—it is a cornerstone of robust process development, formulation science, and ultimately, the delivery of safe and effective medicines. Among the most critical of these properties are boiling point and density. These parameters influence everything from reaction kinetics and purification strategies to the stability and bioavailability of the final drug product.[1][2][3]

This in-depth technical guide provides a focused examination of boiling point and density, presenting quantitative data for common solvents, detailed experimental protocols for their determination, and a logical workflow for the assessment of these properties within a drug development framework.

Quantitative Data of Common Solvents

The selection of an appropriate solvent is a critical decision in the synthesis, purification, and formulation of active pharmaceutical ingredients (APIs). The following tables summarize the boiling points and densities of a selection of organic solvents frequently utilized in the pharmaceutical industry.[4][5][6]

| Solvent | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Acetic Acid | C₂H₄O₂ | 60.05 | 118 | 1.049 |

| Acetone | C₃H₆O | 58.08 | 56.2 | 0.786 |

| Acetonitrile | C₂H₃N | 41.05 | 81.6 | 0.786 |

| Benzene | C₆H₆ | 78.11 | 80.1 | 0.879 |

| 1-Butanol | C₄H₁₀O | 74.12 | 117.6 | 0.81 |

| Chloroform | CHCl₃ | 119.38 | 61.7 | 1.498 |

| Cyclohexane | C₆H₁₂ | 84.16 | 80.7 | 0.779 |

| Diethyl Ether | C₄H₁₀O | 74.12 | 34.6 | 0.713 |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 153 | 0.944 |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 189 | 1.092 |

| Ethanol | C₂H₆O | 46.07 | 78.5 | 0.789 |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 77 | 0.895 |

| Heptane | C₇H₁₆ | 100.20 | 98 | 0.684 |

| Isopropyl Alcohol | C₃H₈O | 60.10 | 82.6 | 0.785 |

| Methanol | CH₄O | 32.04 | 64.7 | 0.792 |

| Toluene | C₇H₈ | 92.14 | 111 | 0.867 |

| Water | H₂O | 18.02 | 100 | 1.000 |

Experimental Protocols

Accurate and reproducible determination of boiling point and density is essential for quality control and process optimization. The following sections detail standard laboratory procedures for these measurements.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[7] This physical property is a crucial indicator of a substance's purity.[3][8] For pure compounds, the boiling point is a sharp, defined temperature, while mixtures often boil over a range of temperatures.[3]

1. Capillary Method (Thiele Tube or Aluminum Block)

This method is suitable for small quantities of a liquid.

-

Apparatus: Thiele tube or an aluminum heating block, thermometer, small test tube (fusion tube), capillary tube (sealed at one end), and a heat source.[9][10]

-

Procedure:

-

A small amount of the liquid is placed in the fusion tube.[9]

-

A capillary tube, sealed at one end, is placed inverted into the fusion tube with the open end submerged in the liquid.[9][11]

-

The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.[9]

-

The assembly is heated slowly and uniformly in a Thiele tube or aluminum block.[10][11]

-

As the temperature rises, air trapped in the capillary tube will be expelled, and a stream of bubbles will emerge from the open end.[12]

-

The heat is then removed, and the liquid is allowed to cool.[12]

-

The boiling point is the temperature at which the liquid begins to enter the capillary tube once the bubbling has ceased.[12]

-

-

Precautions:

2. Simple Distillation Method

This method is suitable for larger volumes of liquid and can also be used for purification.

-

Apparatus: Distilling flask, condenser, receiving flask, thermometer, and heat source.[10]

-

Procedure:

-

At least 5 mL of the sample is placed in the distilling flask.[10]

-

The apparatus is assembled with the thermometer bulb positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor.

-

The liquid is heated to a steady boil.

-

The temperature at which the vapor condenses and is collected in the receiving flask is recorded as the boiling point.[10]

-

-

Note: It is important to record the atmospheric pressure at the time of the measurement, as boiling point is dependent on pressure.[10]

Determination of Density

Density is defined as the mass of a substance per unit volume.[13] It is an important physical property for identifying substances and assessing their purity.

1. Using a Graduated Cylinder and Balance

This method is straightforward but less accurate than using a pycnometer.

-

Apparatus: Graduated cylinder, electronic balance.[14][15][16]

-

Procedure:

-

Weigh a clean, dry graduated cylinder and record its mass (m₁).[14]

-

Add a known volume of the liquid to the graduated cylinder (V). Read the volume from the bottom of the meniscus.[13][14]

-

Weigh the graduated cylinder with the liquid and record the new mass (m₂).[14][16]

-

The mass of the liquid is m = m₂ - m₁.

-

Calculate the density using the formula: ρ = m / V.[14]

-

-

Precautions:

2. Using a Pycnometer (Density Bottle)

This method provides more accurate and precise density measurements.

-

Apparatus: Pycnometer (a small glass flask with a fitted glass stopper with a capillary tube), electronic balance.

-

Procedure:

-

Weigh a clean, dry, and empty pycnometer with its stopper (m₁).

-

Fill the pycnometer with the liquid, ensuring no air bubbles are trapped. Insert the stopper, allowing excess liquid to exit through the capillary.

-

Wipe the outside of the pycnometer dry and weigh it (m₂).

-

Empty and clean the pycnometer, then fill it with a reference liquid of known density (e.g., distilled water) at the same temperature.

-

Weigh the pycnometer filled with the reference liquid (m₃).

-

Calculate the volume of the pycnometer: V = (m₃ - m₁) / ρ_reference.

-

Calculate the density of the sample liquid: ρ_sample = (m₂ - m₁) / V.

-

-

Note: Temperature control is crucial for accurate density measurements as the volume of the liquid and the pycnometer can change with temperature.[17]

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the characterization of a novel solvent or for the quality control of an existing solvent within a drug development pipeline.

References

- 1. Oakwood LabsWhat Are Organic Solvents and How Are They Utilized in the Pharmaceutical Industry? | Oakwood Labs [oakwoodlabs.com]

- 2. Boiling point: Significance and symbolism [wisdomlib.org]

- 3. Boiling Point Test - Safety Data Sheet (SDS) Creation [primeprocesssafety.com]

- 4. thepharmamaster.com [thepharmamaster.com]

- 5. scribd.com [scribd.com]

- 6. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 7. chemsafetypro.com [chemsafetypro.com]

- 8. cdn.juniata.edu [cdn.juniata.edu]

- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. byjus.com [byjus.com]

- 12. Video: Boiling Points - Concept [jove.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 15. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 16. wjec.co.uk [wjec.co.uk]

- 17. chm.uri.edu [chm.uri.edu]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-Bromo-3-chloro-2-methylpropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-bromo-3-chloro-2-methylpropane. The information presented herein is intended to support researchers, scientists, and professionals in the field of drug development in the structural elucidation and characterization of this and structurally related halogenated organic molecules.

Predicted ¹H NMR Spectral Data of this compound

The predicted ¹H NMR spectrum of this compound displays four distinct signals, each corresponding to a unique proton environment in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent halogen atoms and the overall electronic structure of the molecule.

| Signal | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Integration | Assignment |

| a | 3.65 | Doublet of Doublets (dd) | 11.0, 5.0 | 1H | -CH(a)H(b)-Cl |

| b | 3.55 | Doublet of Doublets (dd) | 11.0, 7.0 | 1H | -CH(a)H(b)-Cl |

| c | 3.45 | Doublet of Doublets (dd) | 10.0, 6.0 | 1H | -CH(c)H(d)-Br |

| d | 3.35 | Doublet of Doublets (dd) | 10.0, 8.0 | 1H | -CH(c)H(d)-Br |

| e | 2.30 | Multiplet (m) | - | 1H | -CH- |

| f | 1.15 | Doublet (d) | 7.0 | 3H | -CH₃ |

Predicted ¹³C NMR Spectral Data of this compound

The predicted proton-decoupled ¹³C NMR spectrum of this compound shows four signals, corresponding to the four distinct carbon environments within the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom, with those bonded to electronegative halogens appearing at higher chemical shifts (downfield).

| Signal | Chemical Shift (ppm) | Assignment |

| 1 | 52.0 | -CH₂-Cl |

| 2 | 40.0 | -CH₂-Br |

| 3 | 38.0 | -CH- |

| 4 | 16.0 | -CH₃ |

Experimental Protocols

The following is a standard experimental protocol for the acquisition of ¹H and ¹³C NMR spectra of a liquid sample such as this compound.

Sample Preparation

-

Sample Quantity: For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a higher concentration of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.

-

Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound. The choice of solvent should ensure complete dissolution of the sample.

-

Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).

-

Filtration: To ensure a homogeneous magnetic field, the sample solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.

-

Sample Volume: The final volume of the sample in the NMR tube should be sufficient to cover the detection coils, typically a height of 4-5 cm.

NMR Data Acquisition

-

Instrumentation: A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher is recommended.

-

Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent (e.g., CDCl₃). The magnetic field homogeneity is then optimized through an automated or manual shimming process to achieve sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Spectral Width: A spectral width of approximately 12 ppm is typically sufficient for ¹H NMR of organic molecules.

-

Acquisition Time: An acquisition time of 2-4 seconds is generally used.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is employed between pulses to allow for full relaxation of the protons.

-

Number of Scans: For a sample of sufficient concentration, 8 to 16 scans should provide an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment.

-

Spectral Width: A spectral width of approximately 200-220 ppm is standard for ¹³C NMR.

-

Acquisition Time: An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay: A relaxation delay of 2 seconds is commonly used.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.

-

Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

-

Phasing: The spectrum is phased to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm.

-

Integration: For ¹H NMR, the relative areas under the peaks are integrated to determine the proton ratios.

Visualizations

The following diagrams illustrate the molecular structure and the predicted NMR signaling pathways for this compound.

Caption: Molecular structure of this compound.

Spectroscopic Data Interpretation for 1-Bromo-3-chloro-2-methylpropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-bromo-3-chloro-2-methylpropane, a halogenated alkane with significant applications in organic synthesis. The document details the interpretation of its mass spectrum, ¹H NMR, ¹³C NMR, and infrared (IR) spectra. Furthermore, it outlines the experimental protocols for acquiring this data, ensuring reproducibility and accuracy in research and development settings.

Molecular Structure and Properties

This compound (CAS No: 6974-77-2) possesses the molecular formula C₄H₈BrCl and a molecular weight of approximately 171.46 g/mol .[1][2] Its structure consists of a propane (B168953) backbone with a bromine atom on the first carbon, a chlorine atom on the third, and a methyl group on the second carbon.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the mass spectrometry, ¹H NMR, ¹³C NMR, and IR spectroscopy of this compound.

Mass Spectrometry Data

Molecular Ion: The mass spectrum exhibits a molecular ion peak cluster corresponding to the isotopic abundances of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The most abundant isotopic combination for the molecular ion [C₄H₈⁷⁹Br³⁵Cl]⁺ is observed at an m/z of approximately 170.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 170/172/174 | Low | [C₄H₈BrCl]⁺ (Molecular Ion) |

| 91/93 | Moderate | [C₄H₈Cl]⁺ |

| 41 | High | [C₃H₅]⁺ (Allyl cation) |

Note: The relative intensities are approximate and can vary depending on the instrument and conditions.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by three distinct signals, consistent with its molecular structure. The spectrum was recorded in CDCl₃.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.55 | Doublet | 2H | -CH₂Cl |

| ~3.40 | Doublet | 2H | -CH₂Br |

| ~2.20 | Multiplet | 1H | -CH- |

| ~1.15 | Doublet | 3H | -CH₃ |

¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum of this compound displays four signals, corresponding to the four unique carbon environments in the molecule. The spectrum was recorded in CDCl₃.

| Chemical Shift (δ, ppm) | Assignment |

| ~49.0 | -CH₂Cl |

| ~38.5 | -CH- |

| ~36.0 | -CH₂Br |

| ~17.5 | -CH₃ |

Note: The chemical shifts are estimated based on data from similar halogenated alkanes and substituent effects.[3][4]

Infrared (IR) Spectroscopic Data

The IR spectrum of this compound, typically recorded as a neat liquid film, shows characteristic absorption bands for alkyl halides.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 2960-2850 | Strong | C-H stretching (alkane) |

| 1470-1450 | Medium | C-H bending (CH₂) |

| 1385-1370 | Medium | C-H bending (CH₃) |

| 750-650 | Strong | C-Cl stretching |

| 650-550 | Strong | C-Br stretching |

Spectroscopic Interpretation and Structural Elucidation

Mass Spectrum Fragmentation Pathway

The fragmentation of this compound upon electron ionization is influenced by the presence of two different halogen atoms. The initial ionization event forms the molecular ion. Subsequent fragmentation can proceed through various pathways, including the loss of a halogen radical or the cleavage of carbon-carbon bonds. A plausible fragmentation pathway is illustrated below.

NMR Spectra Analysis

The ¹H NMR spectrum provides key information about the proton environments. The downfield chemical shifts of the methylene (B1212753) protons (~3.55 and ~3.40 ppm) are due to the deshielding effect of the adjacent electronegative chlorine and bromine atoms, respectively. The splitting of these signals into doublets indicates coupling with the single methine proton. The methine proton appears as a multiplet due to coupling with the adjacent methylene and methyl protons. The methyl protons appear as a doublet, confirming their proximity to the single methine proton.[5]

The ¹³C NMR spectrum confirms the presence of four distinct carbon environments. The chemical shifts are influenced by the electronegativity of the attached halogens, with the carbon bonded to chlorine appearing at the most downfield position.

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for obtaining high-quality and reproducible results.

Gas Chromatography-Mass Spectrometry (GC-MS)

A solution of this compound in a volatile organic solvent (e.g., dichloromethane) is injected into a gas chromatograph equipped with a mass spectrometer. The sample is vaporized in the injector and separated on a capillary column (e.g., a 30 m DB-5 column). The separated components then enter the mass spectrometer, where they are ionized by electron impact (typically at 70 eV). The resulting fragments are separated by a mass analyzer (e.g., a quadrupole) and detected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

A drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film. The plates are then mounted in a sample holder and placed in the beam of an FT-IR spectrometer. A background spectrum of the clean, empty salt plates is recorded first and subtracted from the sample spectrum to obtain the final spectrum.

Conclusion

The combined application of mass spectrometry, NMR spectroscopy, and IR spectroscopy provides a comprehensive and unambiguous characterization of this compound. The data presented in this guide serves as a valuable resource for researchers and professionals engaged in the synthesis, analysis, and application of this important chemical intermediate. The detailed experimental protocols further ensure the reliability and reproducibility of these analytical methods.

References

- 1. This compound | C4H8BrCl | CID 95566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound for synthesis 6974-77-2 [sigmaaldrich.com]

- 3. 13C nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. C4H9Cl (CH3)2CH2Cl C-13 nmr spectrum of 1-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isobutyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Solved Question 2: This is the 1H NMR spectrum of | Chegg.com [chegg.com]

An In-depth Technical Guide to the Reactivity of 1-Bromo-3-chloro-2-methylpropane with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 1-bromo-3-chloro-2-methylpropane with various nucleophiles. As a bifunctional electrophile, this compound presents unique opportunities in organic synthesis, particularly in the construction of complex molecular architectures relevant to drug discovery and development. This document details the underlying principles governing its reactivity, including mechanistic pathways, regioselectivity, and the influence of steric and electronic effects. Quantitative data from analogous systems are presented to offer predictive insights, and detailed experimental protocols for key transformations are provided.

Introduction

This compound is a primary alkyl halide containing two different halogen atoms, rendering it a versatile substrate for nucleophilic substitution reactions. The inherent differences in the leaving group ability of bromide and chloride ions, coupled with the steric hindrance imparted by the β-methyl group, dictate the regioselectivity and reaction kinetics of its transformations. Understanding these factors is paramount for its effective utilization in synthetic strategies. This guide will explore the reactivity of this compound with common nucleophiles, focusing on the bimolecular nucleophilic substitution (SN2) mechanism, which is characteristic of primary alkyl halides.

Mechanistic Considerations

The reactions of this compound with nucleophiles predominantly proceed via an SN2 mechanism.[1][2] This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom simultaneously with the departure of the leaving group.[1][3] The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.[4]

Several key factors influence the SN2 reactivity of this compound:

-

Leaving Group Ability: The C-Br bond is weaker than the C-Cl bond, making the bromide ion a better leaving group than the chloride ion.[5] Consequently, nucleophilic attack will preferentially occur at the carbon atom bonded to the bromine.

-

Steric Hindrance: The presence of a methyl group at the 2-position (β-carbon) introduces steric hindrance, which can slow down the rate of SN2 reactions compared to unbranched primary alkyl halides.[4] This is because the bulky group can impede the backside attack of the nucleophile on the electrophilic carbon.

-

Nucleophile Strength: Stronger nucleophiles will react more rapidly with this compound. The strength of a nucleophile is influenced by factors such as its charge, basicity, and polarizability.

Reactivity with Specific Nucleophiles

Reaction with Azide (B81097) Nucleophiles

The reaction of this compound with sodium azide (NaN₃) is expected to yield 1-azido-3-chloro-2-methylpropane as the major product. The azide ion is a good nucleophile and will preferentially displace the better leaving group, bromide.

Reaction Scheme:

Reaction with Cyanide Nucleophiles

The reaction with cyanide ions, typically from sodium or potassium cyanide, is a valuable method for carbon chain extension.[8][9] In the case of this compound, the expected product is 4-chloro-3-methylbutanenitrile (B14000450).[10]

Reaction Scheme:

The reaction is typically carried out in an alcoholic solvent under reflux to provide the necessary energy to overcome the activation barrier.[8][9] The use of a polar aprotic solvent like DMSO can also be advantageous for this type of reaction.

Quantitative Data

While specific rate constants for the reactions of this compound are not extensively documented, the following table provides relative reactivity data for analogous primary alkyl halides in SN2 reactions. This data highlights the general trends in reactivity based on the leaving group and substrate structure.

| Substrate | Nucleophile | Solvent | Relative Rate |

| CH₃-Br | I⁻ | Acetone | 221,000 |

| CH₃CH₂-Br | I⁻ | Acetone | 1,350 |

| CH₃CH₂CH₂-Br | I⁻ | Acetone | 1 |

| (CH₃)₂CHCH₂-Br | I⁻ | Acetone | 0.036 |

| CH₃-Cl | I⁻ | Acetone | 1,200 |

| CH₃CH₂-Cl | I⁻ | Acetone | 1 |

Data is illustrative and compiled from various sources on relative SN2 reaction rates.

Experimental Protocols

Synthesis of 1-Azido-3-chloro-2-methylpropane

Objective: To synthesize 1-azido-3-chloro-2-methylpropane via nucleophilic substitution of this compound with sodium azide.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Deionized water

-

Pentane

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) in DMSO.

-

Add sodium azide (1 equivalent) to the solution.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Upon completion, pour the reaction mixture into a separatory funnel containing deionized water and pentane.

-

Separate the organic layer.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure to yield 1-azido-3-chloro-2-methylpropane.

Synthesis of 4-Chloro-3-methylbutanenitrile

Objective: To synthesize 4-chloro-3-methylbutanenitrile via nucleophilic substitution of this compound with potassium cyanide.

Materials:

-

This compound

-

Potassium cyanide (KCN)

-

Water

-

Reflux apparatus

Procedure:

-

Set up a reflux apparatus consisting of a round-bottom flask, a condenser, and a heating mantle.

-

To the round-bottom flask, add this compound (1 equivalent) and a solution of potassium cyanide (1.1 equivalents) in a mixture of ethanol and water.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Isolate the product by extraction with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by distillation.

Visualizations

SN2 Reaction Pathway

Caption: Generalized SN2 reaction pathway for this compound.

Experimental Workflow for Synthesis and Purification

Caption: General experimental workflow for nucleophilic substitution reactions.

Conclusion

This compound is a valuable synthetic intermediate whose reactivity is governed by the principles of SN2 reactions. The preferential substitution at the C-Br bond and the influence of steric hindrance are key considerations for its application in multi-step syntheses. This guide has provided a foundational understanding of its reactivity, supported by analogous quantitative data and detailed experimental protocols, to aid researchers in the strategic design and execution of synthetic routes for the development of novel chemical entities. Further kinetic studies on this specific substrate would be beneficial to provide more precise quantitative data for reaction optimization.

References

- 1. CK12-Foundation [flexbooks.ck12.org]

- 2. Nucleophilic Substitution Reactions - An Introduction - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. quora.com [quora.com]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. youtube.com [youtube.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 4-Chloro-3-methylbutanenitrile | C5H8ClN | CID 98099 - PubChem [pubchem.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to SN1 and SN2 Reaction Mechanisms for Haloalkanes

This guide provides a comprehensive examination of the two primary nucleophilic substitution reaction mechanisms for haloalkanes: Substitution Nucleophilic Unimolecular (SN1) and Substitution Nucleophilic Bimolecular (SN2). Understanding the nuances of these pathways is critical for predicting reaction outcomes, controlling stereochemistry, and designing synthetic routes in drug development and materials science.

Core Concepts: Mechanism and Kinetics

Nucleophilic substitution reactions involve the replacement of a leaving group (in this case, a halide) by a nucleophile.[1][2][3] The distinction between SN1 and SN2 mechanisms lies in the timing of bond-breaking and bond-forming steps.[4]

The SN2 Mechanism

The SN2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[1][5][6] This "backside attack" occurs from the side opposite the leaving group.[1][7]

-

Kinetics: The reaction rate is dependent on the concentration of both the haloalkane substrate and the nucleophile.[1][7] It follows second-order kinetics.[1][7]

The SN1 Mechanism

The SN1 reaction is a two-step process.[1][4][6]

-

Step 1 (Rate-Determining): The carbon-halogen bond breaks heterolytically without any influence from the nucleophile, forming a planar carbocation intermediate.[1][4] This is the slow, rate-determining step.[1][9]

-

Step 2 (Fast): The nucleophile rapidly attacks the carbocation. Since the carbocation is planar, the nucleophile can attack from either face.[1]

-

Kinetics: The reaction rate is dependent only on the concentration of the haloalkane substrate, as the formation of the carbocation is the slow step.[1][4] It follows first-order kinetics.[1]

Factors Influencing the Reaction Pathway

The competition between SN1 and SN2 pathways is dictated by four key factors: the structure of the substrate, the nature of the nucleophile, the ability of the leaving group, and the properties of the solvent.

Substrate Structure

The structure of the haloalkane is the most significant factor in determining the reaction mechanism.

-

SN2: These reactions are highly sensitive to steric hindrance.[1] The backside attack required for the SN2 mechanism is hindered by bulky groups around the reaction center.[12] Therefore, the reactivity order for SN2 is: Methyl > Primary > Secondary >> Tertiary (do not react).[4]

-

SN1: These reactions proceed through a carbocation intermediate. The stability of this intermediate is paramount.[13] Alkyl groups stabilize carbocations through an inductive effect.[14] Thus, the reactivity order for SN1 is: Tertiary > Secondary > Primary (do not typically react).[1][4]

Table 1: Relative Reaction Rates for Different Substrates

| Substrate Class | Haloalkane Example | Relative SN1 Rate | Relative SN2 Rate | Predominant Mechanism |

| Methyl | CH₃-Br | ~1 | 30 | SN2 |

| Primary (1°) | CH₃CH₂-Br | 1 | 1 | SN2 |

| Secondary (2°) | (CH₃)₂CH-Br | 12 | 0.02 | SN1 / SN2 Borderline |

| Tertiary (3°) | (CH₃)₃C-Br | 1,200,000 | ~0 | SN1 |

Note: Rates are approximate and relative to the primary substrate for comparison purposes.

The Nucleophile

-

SN2: Since the nucleophile is directly involved in the rate-determining step, its strength is crucial. Strong, negatively charged nucleophiles (e.g., OH⁻, CN⁻, RS⁻) favor the SN2 pathway.[5][15]

-

SN1: The nucleophile is not involved in the rate-determining step, so its strength is less important.[3][16] Weak, neutral nucleophiles (e.g., H₂O, ROH) are common in SN1 reactions, often acting as the solvent in a process called solvolysis.[12]

The Leaving Group

Both SN1 and SN2 reactions are facilitated by a good leaving group.[5][16] A good leaving group is a weak base, meaning it is stable on its own after departing.[3][17] For the halogens, the leaving group ability increases down the group as basicity decreases.[15]

Table 2: Leaving Group Ability of Halides

| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | C-X Bond Enthalpy (kJ/mol) | Relative Reactivity |

| I⁻ (Iodide) | HI | -10 | ~238 | Best |

| Br⁻ (Bromide) | HBr | -9 | ~276 | Good |

| Cl⁻ (Chloride) | HCl | -7 | ~338 | Moderate |

| F⁻ (Fluoride) | HF | 3.2 | ~484 | Poor |

The Solvent

The solvent plays a critical role in stabilizing the charged species involved in the reaction.

-

SN1: Polar protic solvents (e.g., water, ethanol, acetic acid) are ideal for SN1 reactions.[18][19] They can hydrogen bond with the leaving group, stabilizing it as it departs, and they effectively solvate the carbocation intermediate, lowering the activation energy.[19][20]

-

SN2: Polar aprotic solvents (e.g., acetone, DMSO, DMF) are best for SN2 reactions.[15][18][19] These solvents can dissolve the nucleophile but do not form a strong "solvent cage" around it through hydrogen bonding, leaving the nucleophile "naked" and more reactive.[15][18][19] In contrast, polar protic solvents hinder SN2 reactions by solvating and stabilizing the nucleophile, reducing its reactivity.[18][19]

Table 3: Properties of Common Solvents

| Solvent | Formula | Type | Dielectric Constant (ε) at 20°C | Favored Mechanism |

| Water | H₂O | Polar Protic | 80.1 | SN1 |

| Ethanol | CH₃CH₂OH | Polar Protic | 24.6 | SN1 |

| Acetic Acid | CH₃COOH | Polar Protic | 6.2 | SN1 |

| Acetone | (CH₃)₂CO | Polar Aprotic | 20.7 | SN2 |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | 46.7 | SN2 |

| Dimethylformamide (DMF) | HCON(CH₃)₂ | Polar Aprotic | 36.7 | SN2 |

Stereochemical Outcomes

The distinct mechanisms of SN1 and SN2 reactions lead to different stereochemical results when the reaction occurs at a chiral center.

-

SN2: The backside attack mechanism results in a predictable inversion of configuration at the chiral center, often called a Walden inversion.[4][11] An (R)-enantiomer will be converted to an (S)-enantiomer, and vice-versa. The product is stereospecific.[11]

-

SN1: The formation of a trigonal planar carbocation intermediate allows the nucleophile to attack from either face with roughly equal probability.[1] This leads to the formation of a nearly 50:50 mixture of both enantiomers (retention and inversion), a process known as racemization .[1][4][6]

Visualizing the Mechanisms and Influencing Factors

Diagrams of Reaction Pathways and Energy Profiles

Caption: The SN2 mechanism is a single, concerted step.

Caption: The SN1 mechanism proceeds via a carbocation intermediate.

Caption: Energy profiles for SN2 (one-step) and SN1 (two-step) reactions.

Caption: Logical flow for predicting the dominant reaction mechanism.

Experimental Protocols

Distinguishing between SN1 and SN2 mechanisms experimentally relies on kinetics and stereochemical analysis.

Protocol: Kinetic Rate Determination

This protocol outlines a general method to determine the reaction order and differentiate between SN1 and SN2 pathways.

Objective: To determine if the reaction rate depends on the concentration of the nucleophile.

Materials:

-

Haloalkane substrate (e.g., 2-bromopropane)

-

Nucleophile solution (e.g., 0.5 M and 1.0 M sodium ethoxide in ethanol)

-

Solvent (e.g., ethanol)

-

Quenching solution (e.g., ice-cold dilute nitric acid)

-

Titration apparatus (buret, flask) or a spectrophotometer/conductivity meter

-

Constant temperature bath

Methodology:

-

Reaction Setup: Prepare at least two separate reaction mixtures in flasks. Each should contain an identical, known concentration of the haloalkane substrate in the chosen solvent.

-

Temperature Control: Place the reaction flasks in a constant temperature bath to ensure temperature does not affect the rate.

-

Initiation: To initiate the reactions, add the nucleophile solution to each flask.

-

Flask A: Add a specific volume of 0.5 M nucleophile solution.

-

Flask B: Add the same volume of 1.0 M nucleophile solution.

-

Start timing immediately upon addition.

-

-

Monitoring Progress: At regular, timed intervals, withdraw a small aliquot (sample) from each reaction mixture.

-

Quenching: Immediately add the aliquot to a flask containing an ice-cold quenching solution to stop the reaction.

-

Analysis: Determine the concentration of a reactant or product.

-

Titration Method: Titrate the quenched aliquot to determine the concentration of the remaining nucleophile or the formed halide ion. For instance, the concentration of the formed bromide ion can be determined by titration with a standardized silver nitrate (B79036) solution (Mohr's method).

-

Spectroscopic/Conductivity Method: If the product or reactant has a distinct spectroscopic signature (e.g., UV-Vis absorbance), its concentration can be monitored directly over time. Alternatively, if the reaction produces or consumes ions, a conductivity meter can track the change in the solution's conductivity.

-

-

Data Analysis: Plot the concentration of the substrate versus time for both experiments (Flask A and Flask B). Calculate the initial reaction rate for each.

Caption: Experimental workflow to distinguish SN1 and SN2 via kinetics.

Protocol: Stereochemical Analysis using Polarimetry

This protocol determines the stereochemical outcome of a substitution reaction on a chiral haloalkane.

Objective: To measure the optical rotation of the product mixture to determine if inversion (SN2) or racemization (SN1) has occurred.

Materials:

-

An optically pure (enantiomerically pure) chiral haloalkane (e.g., (R)-2-bromobutane)

-

Nucleophile and solvent appropriate for the desired reaction

-

Polarimeter

-

Sample cell (typically 1 dm length)

-

Sodium D-line lamp (589 nm)

Methodology:

-

Reference Measurement: Prepare a solution of the starting chiral haloalkane at a known concentration. Use the polarimeter to measure its specific rotation, [α]₀. This confirms the optical purity of the starting material.

-

Reaction: Carry out the nucleophilic substitution reaction on the chiral haloalkane. Allow the reaction to proceed to completion.

-

Product Isolation: After the reaction is complete, isolate and purify the product using standard techniques (e.g., extraction, distillation, chromatography).

-

Sample Preparation: Prepare a solution of the purified product with the same concentration and in the same solvent (if possible) as the starting material reference.

-

Polarimetry Measurement: Place the product solution in the polarimeter sample cell and measure its observed rotation, α.[22]

-

-

SN2 Outcome (Inversion): If the reaction proceeded via an SN2 mechanism, the product will be the inverted enantiomer. It should exhibit a specific rotation of approximately equal magnitude but opposite sign to the starting material (-[α]₀).[11]

-

SN1 Outcome (Racemization): If the reaction proceeded via an SN1 mechanism, the product will be a racemic or near-racemic mixture.[11] The measured optical rotation will be zero or close to zero, indicating an optically inactive solution.[23]

-

Mixed Mechanism: An observed rotation that is non-zero but significantly reduced in magnitude compared to the starting material suggests a mixture of SN1 and SN2 pathways. The enantiomeric excess (%ee) can be calculated from the observed rotation.

-

Conclusion

The SN1 and SN2 reactions represent two distinct mechanistic pathways for nucleophilic substitution on haloalkanes. The outcome of such a reaction is not arbitrary but is governed by a predictable interplay of substrate structure, nucleophile strength, leaving group stability, and solvent choice. For professionals in chemical research and drug development, a masterful understanding of these principles is essential for designing efficient syntheses, controlling stereochemistry, and ultimately, creating novel molecular entities with desired properties.

References

- 1. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 2. SN1 and SN2 Reaction of Haloalkanes [unacademy.com]

- 3. byjus.com [byjus.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. SN1 vs SN2 Reactions: Mechanism, Differences & JEE Guide [vedantu.com]

- 7. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. quora.com [quora.com]

- 11. quora.com [quora.com]

- 12. Factors Affecting SN1 and SN2: Nature of the Substrate, Nucleophile, Solvent, Leaving Group Ability, Difference Between SN1 and SN2 in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 13. reddit.com [reddit.com]

- 14. savemyexams.com [savemyexams.com]

- 15. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 16. SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions | Pharmaguideline [pharmaguideline.com]

- 17. scribd.com [scribd.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]

- 20. quora.com [quora.com]

- 21. organic chemistry - How to figure out if the reaction proceeds via SN1 or SN2 mechanism? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 22. youtube.com [youtube.com]

- 23. chem.libretexts.org [chem.libretexts.org]

In-Depth Technical Guide: Biological Activity and Toxicity of Halogenated Alkanes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biological activities and toxicological profiles of halogenated alkanes. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment. This document summarizes key toxicological data, details experimental methodologies for assessing toxicity and biological activity, and visualizes the core signaling pathways affected by this class of compounds.

Introduction to Halogenated Alkanes

Halogenated alkanes are hydrocarbons in which one or more hydrogen atoms have been replaced by halogen atoms (fluorine, chlorine, bromine, or iodine). Their unique physicochemical properties have led to their widespread use as solvents, refrigerants, propellants, fire retardants, and intermediates in chemical synthesis.[1] However, their utility is often overshadowed by significant concerns regarding their toxicity and environmental impact.

The biological effects of halogenated alkanes are diverse, ranging from potent therapeutic activities to severe toxicity. Halogenation is a common strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates, such as lipophilicity and metabolic stability. Conversely, many halogenated alkanes are known to be toxic to various organs, including the liver, kidneys, and central nervous system, with some classified as carcinogens and mutagens. This guide will delve into the mechanisms underlying these dual effects.

Toxicity of Halogenated Alkanes

The toxicity of halogenated alkanes is closely linked to their chemical structure, particularly the nature and number of halogen substituents. The primary mechanism of toxicity for many of these compounds involves metabolic activation into highly reactive intermediates.

Mechanisms of Toxicity

Metabolic Activation: A crucial step in the toxicity of many halogenated alkanes is their biotransformation by cytochrome P450 (CYP) enzymes, primarily CYP2E1, in the liver.[2] This metabolic process can generate reactive species such as free radicals and carbenes. For instance, carbon tetrachloride is metabolized to the trichloromethyl radical (•CCl3), which can initiate a cascade of damaging reactions.

Oxidative Stress and Lipid Peroxidation: The free radical intermediates generated during metabolism can react with molecular oxygen to form peroxyl radicals. These radicals can abstract hydrogen atoms from polyunsaturated fatty acids in cellular membranes, leading to a chain reaction known as lipid peroxidation.[3] This process damages cell membranes, alters their fluidity and permeability, and can lead to cell death.

Covalent Binding to Macromolecules: The reactive metabolites of halogenated alkanes can covalently bind to essential cellular macromolecules, including proteins, lipids, and DNA. This binding can inactivate enzymes, disrupt cellular function, and induce DNA damage, which may lead to mutations and cancer.

Genotoxicity: Many halogenated alkanes have been shown to be genotoxic, causing DNA damage through various mechanisms. This includes the formation of DNA adducts and the induction of DNA strand breaks. Some vicinal dihaloalkanes, for example, can be conjugated with glutathione (B108866) and subsequently form reactive episulfonium ions that can alkylate DNA.

Quantitative Toxicity Data

The acute toxicity of halogenated alkanes is typically quantified by the median lethal dose (LD50) or median lethal concentration (LC50). These values represent the dose or concentration of a substance that is lethal to 50% of a test population. The tables below summarize available acute toxicity data for a selection of halogenated alkanes.

Table 1: Acute Oral and Dermal Toxicity of Selected Halogenated Alkanes in Rats

| Compound | CAS Number | Oral LD50 (mg/kg) | Dermal LD50 (mg/kg) |

| Dichloromethane | 75-09-2 | 1600 | >2000 |

| Chloroform | 67-66-3 | 908 | >20000 |

| Carbon Tetrachloride | 56-23-5 | 2350 | 5070 |

| 1,2-Dichloroethane | 107-06-2 | 670 | 2800 |

| 1,1,1-Trichloroethane | 71-55-6 | 10300 | - |

| Bromoform | 75-25-2 | 1147 | - |

Table 2: Acute Inhalation Toxicity of Selected Halogenated Alkanes in Rats

| Compound | CAS Number | LC50 (ppm, 4h) |

| Dichloromethane | 75-09-2 | 16000 |

| Chloroform | 67-66-3 | 9760 |

| Carbon Tetrachloride | 56-23-5 | 8000 |

| 1,2-Dichloroethane | 107-06-2 | 1000 |

| 1,1,1-Trichloroethane | 71-55-6 | 18000 |

| Halothane | 151-67-7 | 43700 |

Biological Activity of Halogenated Alkanes

Despite their toxicity, halogenated alkanes also exhibit a range of beneficial biological activities, making them important scaffolds in drug discovery.

Pharmacological Applications

Halogenation can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. Introducing halogen atoms can:

-

Increase Lipophilicity: This can enhance membrane permeability and oral absorption.

-

Block Metabolism: Placing a halogen at a site of metabolic attack can increase the half-life of a drug.

-

Enhance Binding Affinity: Halogens can form favorable interactions, such as halogen bonds, with biological targets, thereby increasing binding affinity and potency.

Anesthetics are a prominent class of halogenated alkanes used in medicine. Compounds like halothane, enflurane, and isoflurane (B1672236) are volatile liquids that induce general anesthesia upon inhalation.

Naturally Occurring Halogenated Alkanes

A vast number of halogenated organic compounds are produced by marine organisms, such as algae, sponges, and corals. These natural products display a wide array of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the toxicity and biological activity of halogenated alkanes.